2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound characterized by its unique molecular structure. Its molecular formula is and it has a molecular weight of approximately 270.1 g/mol. The compound features a dioxaborolane ring, which is a five-membered cyclic structure containing boron and oxygen atoms, along with a phenyl group substituted with a furan moiety. This structural configuration contributes to its potential reactivity and biological activity .
These reactions highlight its versatility as a building block in synthetic organic chemistry .
The synthesis of 2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
The specific conditions and reagents used can vary based on the desired yield and purity of the final product .
This compound has potential applications in several fields:
Several compounds share structural similarities with 2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
Compound Name | Molecular Formula | CAS Number | Unique Features |
---|---|---|---|
4-(Furan-3-yl)phenylboronic acid | C12H11O3B | 1748-93-6 | Contains a simple phenylboronic acid structure without the dioxaborolane ring |
2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C18H19BO3 | 1056113-50-8 | Features dibenzofuran instead of furan; potentially different electronic properties |
2-(Phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C16H19BO3 | 1359844-11-3 | Lacks the furan substituent; simpler structure |
The uniqueness of 2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of the furan moiety with the dioxaborolane framework. This may impart distinct chemical reactivity and biological properties compared to other similar compounds .